Thiokynurenate

説明

チオキヌレン酸は、トリプトファンの分解におけるキヌレン酸経路の代謝産物であるキヌレン酸の誘導体です。 この化合物は、その神経保護作用と神経疾患の治療における潜在的な治療用途により注目を集めています .

準備方法

チオキヌレン酸は、さまざまな方法で合成できます。一般的なアプローチの1つは、特定の条件下でキヌレン酸をチオール含有試薬と反応させることです。 例えば、キヌレン酸とチオ尿素を塩基の存在下で反応させると、チオキヌレン酸が得られます . 工業生産方法では、通常、これらの反応を最適化して収率と純度を高め、触媒と制御された環境を使用して、一貫性と効率を確保します .

化学反応の分析

チオキヌレン酸は、次のようないくつかの種類の化学反応を起こします。

酸化: この反応は、過酸化水素などの酸化剤によって促進され、スルホキシドまたはスルホンを生成します。

還元: 水素化ホウ素ナトリウムなどの還元剤は、チオキヌレン酸を対応するチオール誘導体に変換できます。

置換: ハロゲン化またはアルキル化反応は、さまざまな置換基をチオキヌレン酸分子に導入して、その化学的性質と生物学的活性を変化させることができます.

これらの反応で使用される一般的な試薬や条件には、有機溶媒、触媒、制御された温度が含まれます。 これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なりますが、通常は、生物学的活性が強化または変化した、修飾されたチオキヌレン酸誘導体を含みます .

4. 科学研究の応用

チオキヌレン酸は、幅広い科学研究の応用範囲を持っています。

化学: 潜在的な治療特性を持つさまざまな誘導体の合成における前駆体として役立ちます。

生物学: チオキヌレン酸は、神経伝達物質系の調節と興奮毒性からニューロンを保護する役割について研究されています。

科学的研究の応用

Neurodegenerative Diseases

Alzheimer's Disease (AD)

Research indicates that alterations in the kynurenine pathway are associated with the pathogenesis of Alzheimer's disease. Elevated levels of neurotoxic metabolites such as quinolinic acid can contribute to neuronal damage, while compounds like kynurenic acid exhibit neuroprotective properties. Studies suggest that modulating these pathways could provide therapeutic benefits in AD management .

Parkinson's Disease

Thiokynurenate has been explored for its role in modulating dopaminergic neurotransmission, which is critical in Parkinson's disease. By influencing the balance between neurotoxic and neuroprotective metabolites, this compound may help mitigate symptoms or slow disease progression .

Psychiatric Disorders

Depression and Anxiety

The kynurenine pathway has been implicated in mood disorders. Research shows that changes in levels of kynurenines can affect serotonin metabolism and contribute to depression and anxiety symptoms. This compound's ability to influence these pathways positions it as a potential therapeutic agent for treating mood disorders .

Schizophrenia

Emerging evidence suggests that dysregulation of the kynurenine pathway may play a role in schizophrenia. This compound's modulation of neurotransmitter systems could offer new avenues for therapeutic intervention in this condition .

Case Studies

Table 1: Comparison of Kynurenine Metabolites

| Metabolite | Function | Impact on Neurons |

|---|---|---|

| Kynurenic Acid (KYNA) | Neuroprotective | Inhibits NMDA receptor activity |

| Quinolinic Acid | Neurotoxic | Induces excitotoxicity |

| This compound | Modulator of neurotransmission | Potentially balances KYNA and QA effects |

Table 2: Clinical Implications of this compound

| Condition | Potential Role of this compound |

|---|---|

| Alzheimer's Disease | Modulation of excitotoxicity |

| Depression | Restoration of serotonergic balance |

| Schizophrenia | Regulation of dopaminergic signaling |

作用機序

チオキヌレン酸は、主に神経伝達物質受容体との相互作用によってその効果を発揮します。 これは、AMPA、NMDA、カイネイト受容体などのイオンチャネル型グルタミン酸受容体において、0.1〜2.5 mMの濃度範囲で拮抗薬として作用します . さらに、これは、NMDA受容体のグリシン部位とα7ニコチン性アセチルコリン受容体を非競合的に拮抗します . これらの相互作用は、興奮性神経伝達を調節し、興奮毒性による損傷からニューロンを保護するのに役立ちます .

6. 類似の化合物との比較

チオキヌレン酸は、その硫黄を含む構造のために、キヌレン酸誘導体のなかで独特であり、これは独特の化学的性質と生物学的性質を付与します。類似の化合物には、次のものがあります。

キヌレン酸: 神経保護と抗炎症特性で知られる親化合物。

7-クロロ-チオキヌレン酸: 受容体親和性が向上したハロゲン化誘導体。

7-トリフルオロメチル-チオキヌレン酸: 潜在的な治療用途を持つフッ素化誘導体.

これらの化合物は、類似の作用機序を共有しますが、化学構造と特定の生物学的活性は異なり、チオキヌレン酸の独自性を強調しています .

類似化合物との比較

Thiokynurenic acid is unique among kynurenic acid derivatives due to its sulfur-containing structure, which imparts distinct chemical and biological properties. Similar compounds include:

Kynurenic acid: The parent compound, known for its neuroprotective and anti-inflammatory properties.

7-chloro-thiokynurenic acid: A halogenated derivative with enhanced receptor affinity.

7-trifluoromethyl-thiokynurenic acid: A fluorinated derivative with potential therapeutic applications.

These compounds share similar mechanisms of action but differ in their chemical structures and specific biological activities, highlighting the uniqueness of thiokynurenic acid .

生物活性

Thiokynurenate, a derivative of kynurenic acid (KYNA), is part of the kynurenine pathway, which is a crucial metabolic route for the amino acid tryptophan. This pathway generates several bioactive compounds, including KYNA, which have significant implications in neurobiology and various diseases. This compound has garnered attention for its potential therapeutic effects, particularly in neurodegenerative and psychiatric disorders.

Overview of the Kynurenine Pathway

The kynurenine pathway is responsible for converting tryptophan into several metabolites through a series of enzymatic reactions. These metabolites include:

- Kynurenine (KYN)

- Kynurenic Acid (KYNA)

- Quinolinic Acid (QUIN)

Each of these metabolites exhibits distinct biological activities that can influence neuroprotection, inflammation, and excitotoxicity.

Biological Properties of this compound

This compound is characterized by its ability to cross the blood-brain barrier (BBB) and exert various neuroprotective effects. Key biological activities include:

- Neuroprotective Effects : this compound acts as an antagonist at NMDA receptors, which are implicated in excitotoxicity associated with neurodegenerative diseases. By inhibiting these receptors, this compound can help prevent neuronal damage.

- Antioxidant Properties : The compound exhibits antioxidant activity, which may protect against oxidative stress in neuronal tissues.

- Anti-inflammatory Effects : this compound has been shown to modulate inflammatory responses by affecting cytokine production, thereby playing a role in conditions characterized by neuroinflammation.

Research Findings and Case Studies

Recent studies have highlighted the potential therapeutic benefits of this compound in various contexts:

- Neurodegenerative Diseases : A study indicated that this compound could mitigate excitotoxicity caused by elevated levels of QUIN, suggesting its protective role in conditions like Alzheimer's disease and Huntington's disease .

- Psychiatric Disorders : Research has shown that alterations in the kynurenine pathway are linked to mood disorders. This compound's modulation of KYNA levels may influence mood regulation and offer therapeutic avenues for depression and anxiety .

- Animal Models : In rodent models, this compound administration resulted in reduced neuronal loss and improved behavioral outcomes following excitotoxic injury .

Comparative Table of Kynurenine Pathway Metabolites

| Metabolite | Biological Activity | Implications in Disease |

|---|---|---|

| Kynurenine (KYN) | Precursor to KYNA and QUIN; modulates immune response | Depression, schizophrenia |

| Kynurenic Acid (KYNA) | Neuroprotective; NMDA receptor antagonist | Alzheimer's disease, epilepsy |

| Quinolinic Acid (QUIN) | Neurotoxic; promotes excitotoxicity | Huntington's disease, multiple sclerosis |

| This compound | Neuroprotective; antioxidant; anti-inflammatory | Potential treatment for neurodegeneration |

特性

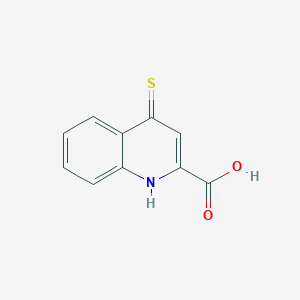

IUPAC Name |

4-sulfanylidene-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)8-5-9(14)6-3-1-2-4-7(6)11-8/h1-5H,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZIHFALIJOJWOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)C=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159213 | |

| Record name | Thiokynurenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135025-53-5 | |

| Record name | Thiokynurenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135025535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiokynurenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。